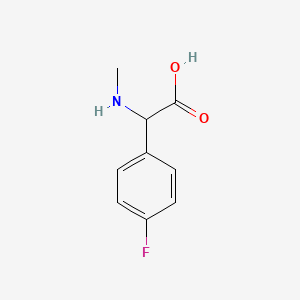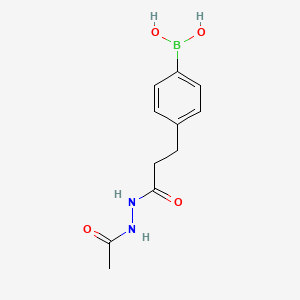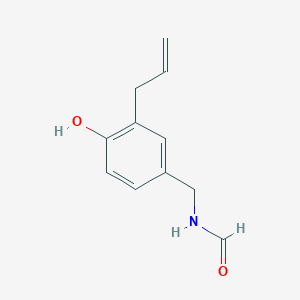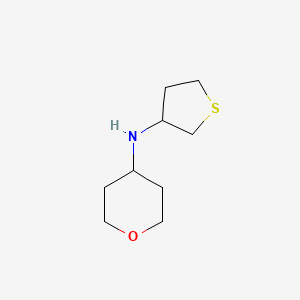
N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide
Descripción general
Descripción
N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide, often referred to as NAMMP, is a synthetic compound that has been studied extensively for its potential applications in a variety of scientific fields. NAMMP has been found to possess a wide range of unique properties, including being a potent inhibitor of several enzymes, a strong antioxidant, and a powerful antimicrobial agent. In addition, NAMMP has been found to possess anti-inflammatory and anti-cancer properties, making it a promising compound for research and development in the medical field.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
Research indicates that certain propanamide derivatives show potent antibacterial and antifungal activities. Specifically, N-(4-(N-arylsulfamoyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide and its related compounds demonstrated significant antimicrobial activities, comparable to standard agents like Ampicillin and Flucanazole. The study also highlighted that these compounds' antimicrobial efficacy was further validated using the MIC technique, suggesting a potential for developing new antibacterial and antifungal agents (Helal et al., 2013).
Bioactive Constituents in Marine Organisms
Propanamide derivatives have been identified as bioactive constituents in marine organisms. For instance, methyl 2-[propanamide-2'-methoxycarbonyl] benzoate was isolated from Jolyna laminarioides and showed inhibitory activity against chymotrypsin, alongside antimicrobial effects against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).
Radioligands for Prostate Cancer Imaging
Propanamide derivatives were investigated as selective androgen receptor modulator (SARM) radioligands for prostate cancer imaging, utilizing positron emission tomography (PET). These compounds, such as N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-3-(2-[(11)C]methoxyphenoxy)-2-methylpropanamide, were synthesized and showed promise for the treatment and molecular imaging of prostate cancer (Gao et al., 2011).
Propiedades
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-4-5-13(18)10-16(11)19-17(20)12(2)22-15-8-6-14(21-3)7-9-15/h4-10,12H,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEQJMFJVJXYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C(C)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1461566.png)

![N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine](/img/structure/B1461571.png)




![5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1461580.png)
![4-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B1461582.png)
![N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1461585.png)
![2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1461586.png)
![2-Methyl-3-[(propan-2-yl)amino]benzoic acid](/img/structure/B1461587.png)
![N-[(3-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1461588.png)
